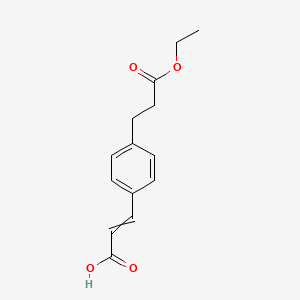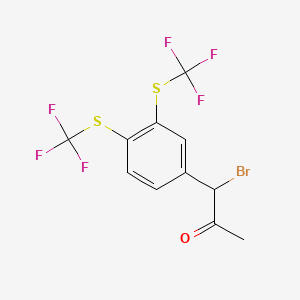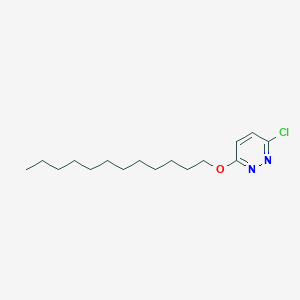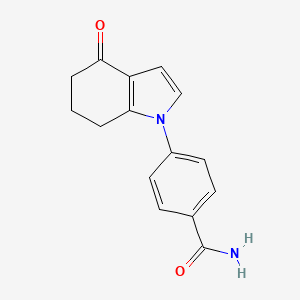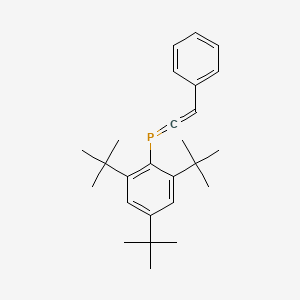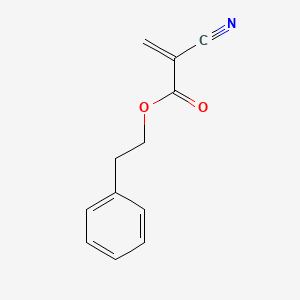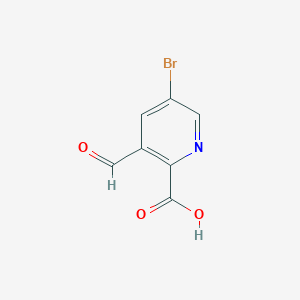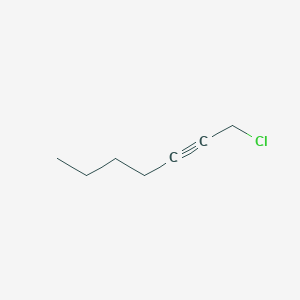
(3',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by its biphenyl structure with multiple halogen substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Reduction: Conversion of the intermediate product to the desired methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Pharmacology: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
作用机制
The mechanism by which (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine
Uniqueness
The unique combination of chlorine and fluorine substitutions in (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.
属性
分子式 |
C13H6Cl2F4O |
|---|---|
分子量 |
325.08 g/mol |
IUPAC 名称 |
[4-(3,5-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-6-1-5(2-7(15)3-6)9-12(18)10(16)8(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI 键 |
XYNQDFMKMGPWQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


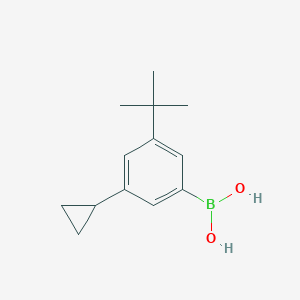
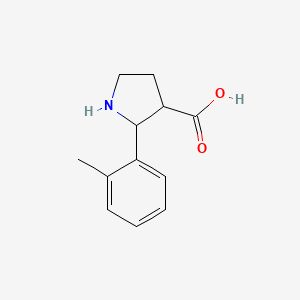
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

